

The Biosynthesis of Allyl Propyl Disulfide in Onions: A Technical Guide

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Compound of Interest

Compound Name: *Allyl propyl disulfide*

Cat. No.: B1197967

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Abstract

The characteristic flavor and aroma of onion (*Allium cepa*) are primarily derived from a complex mixture of volatile organosulfur compounds, among which **allyl propyl disulfide** is a notable component. While not the most abundant disulfide, its presence contributes to the unique sensory profile of onion. The formation of this compound is not a direct biosynthetic event but rather the result of a rapid, multi-step cascade initiated by tissue damage. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to **allyl propyl disulfide**, detailing the precursor molecules, key enzymatic reactions, and subsequent chemical transformations. It includes quantitative data on precursor concentrations, detailed experimental protocols for analysis, and graphical representations of the biochemical pathways and analytical workflows to serve as a comprehensive resource for scientific investigation and development.

Introduction: The Chemistry of Onion Flavor

In intact onion cells, the flavor and aroma compounds exist as stable, non-volatile, and odorless precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).^[1] The principal ACSOs in onion are (+)-S-(trans-1-propenyl)-L-cysteine sulfoxide (isoalliin), which is typically the most abundant, along with (+)-S-methyl-L-cysteine sulfoxide (methiin) and (+)-S-propyl-L-cysteine sulfoxide (propiin).^[2] S-allyl-L-cysteine sulfoxide (alliin), the main precursor in garlic, is also found in onions, albeit in much smaller quantities.^[3]

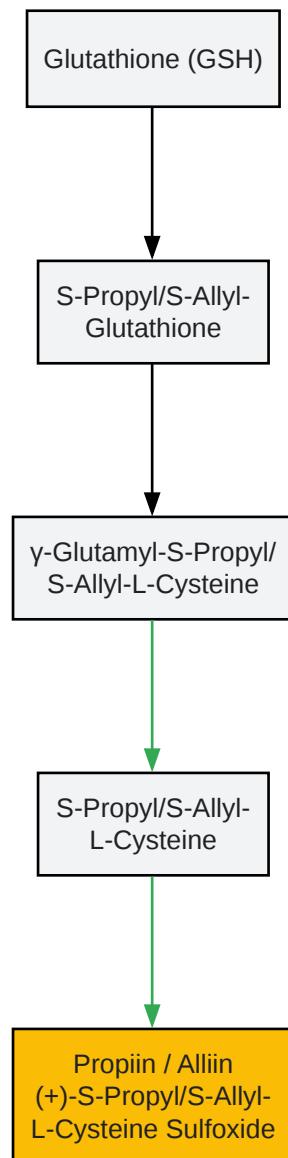
The biosynthesis of **allyl propyl disulfide** is a consequential event, occurring only upon cellular disruption (e.g., cutting, crushing). This damage breaks down the cellular compartmentalization, allowing the vacuolar enzyme alliinase (EC 4.4.1.4) to come into contact with the cytoplasmic ACSOs.^[4] This enzymatic action initiates a cascade that rapidly produces sulfenic acids, which then condense and rearrange to form a variety of volatile compounds, including thiosulfinates and disulfides.^[1] **Allyl propyl disulfide** is an asymmetrical disulfide, meaning its formation requires the presence of both allyl- and propyl-containing precursors (alliin and propiin, respectively).

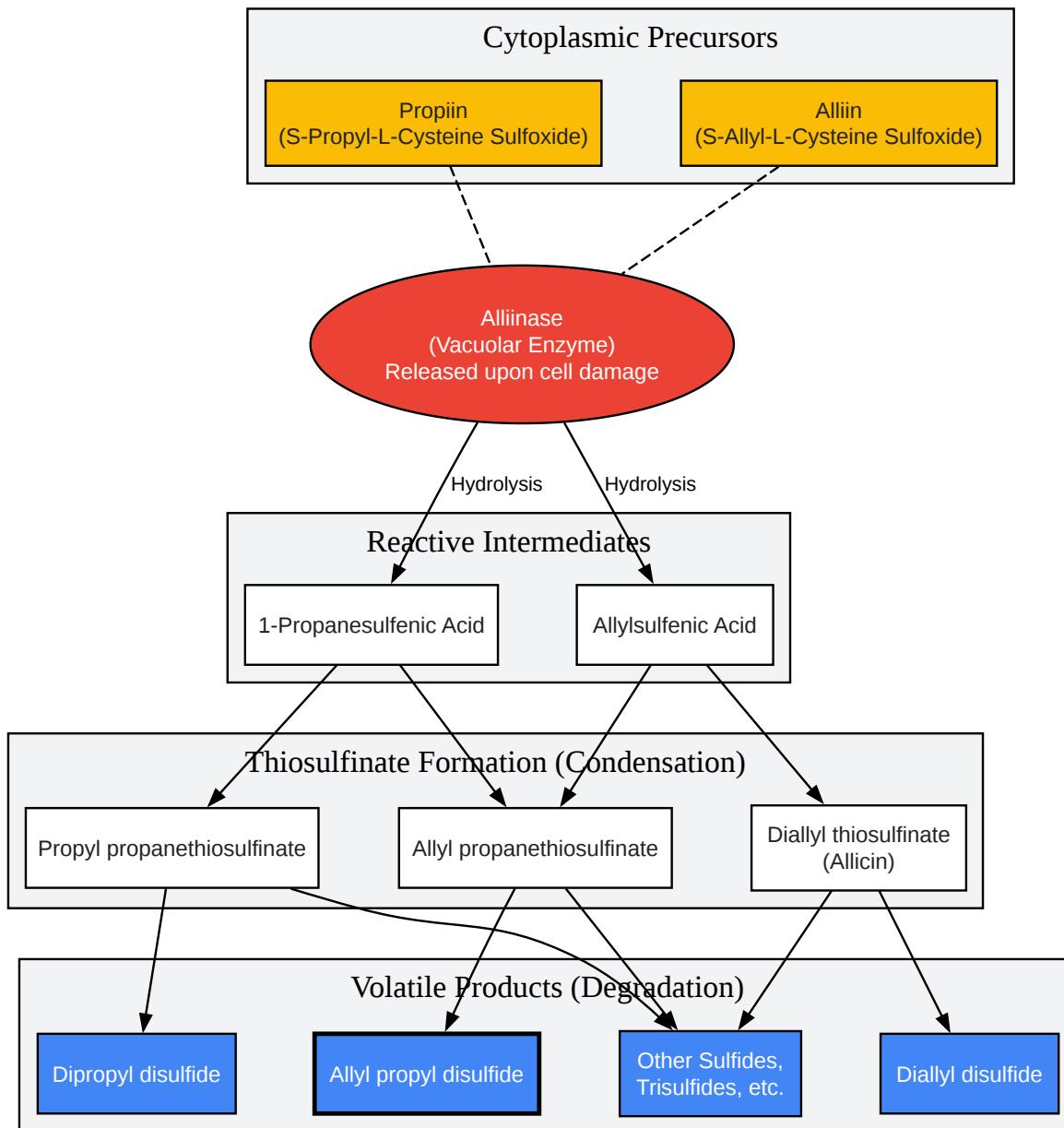
Upstream Biosynthesis of S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Precursors

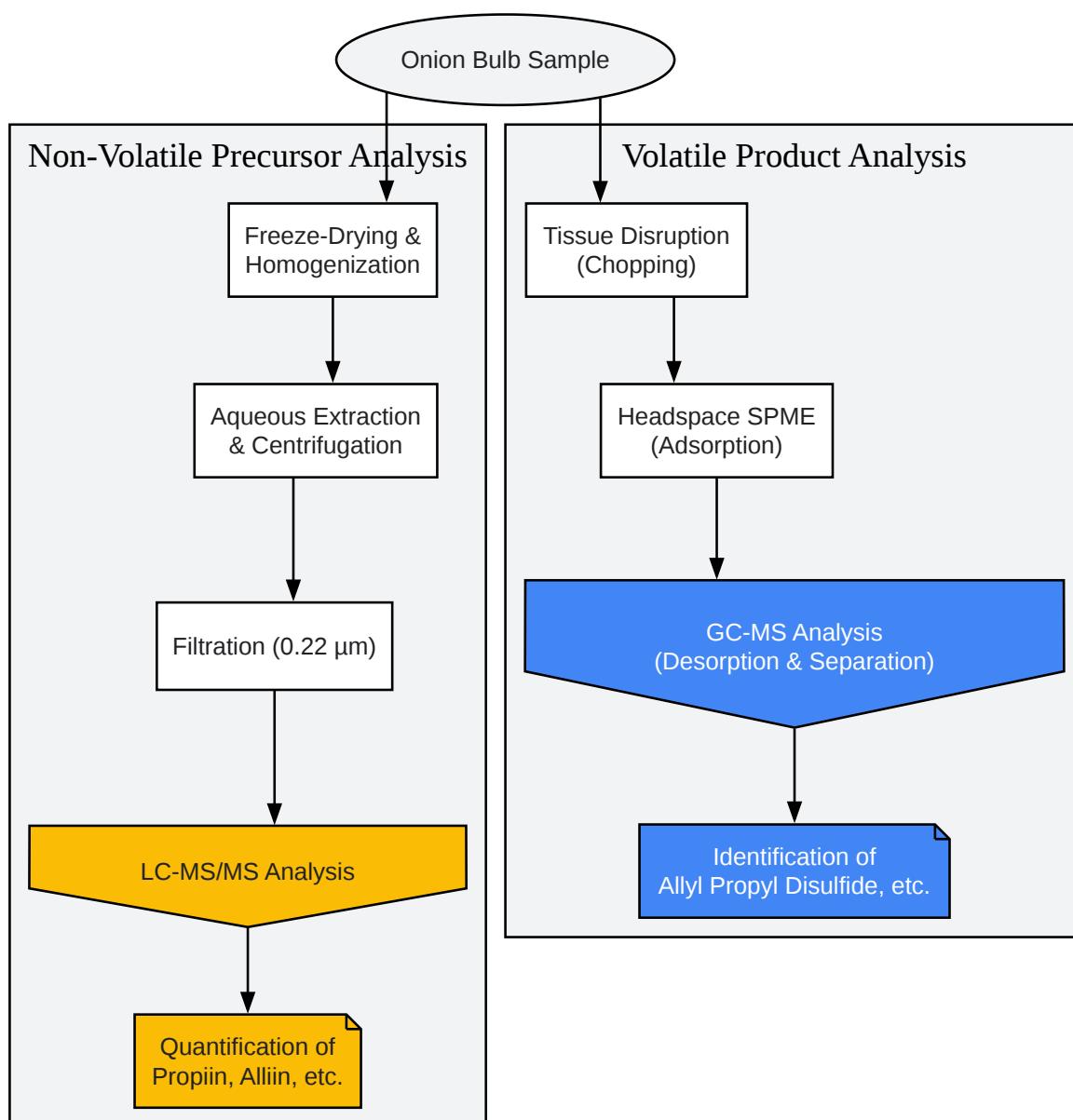
The carbon backbone and sulfur atom of ACSOs are derived from the amino acid L-cysteine. The prevailing and most accepted route for ACSO biosynthesis is a glutathione-dependent pathway. This multi-step process is summarized below.

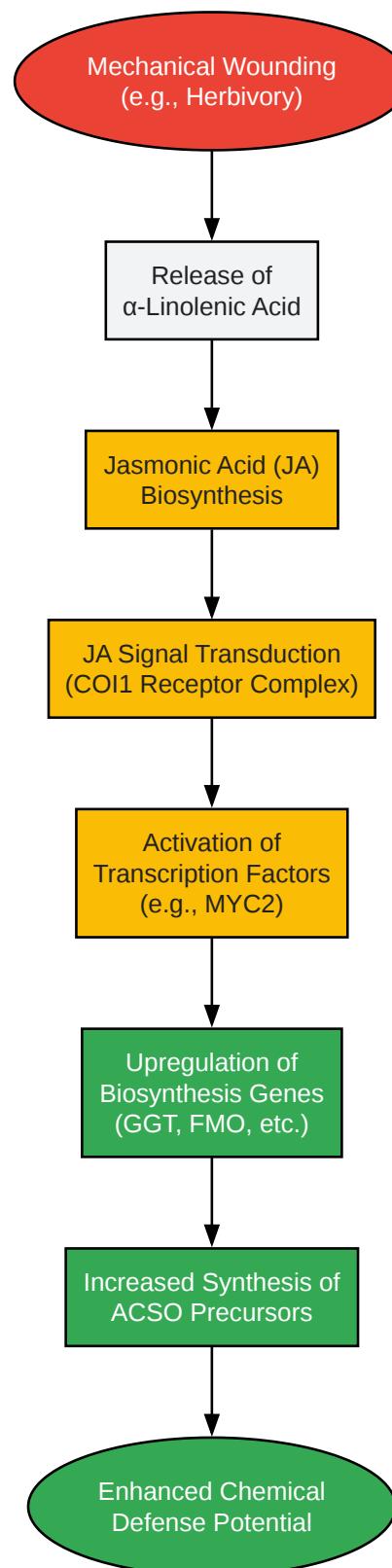
- S-alk(en)ylation of Glutathione: The pathway begins with the S-alk(en)ylation of a glutathione (GSH) molecule.
- Removal of Glycyl Group: The glycyl moiety of the S-substituted glutathione is removed.
- Removal of γ -Glutamyl Group: The γ -glutamyl group is subsequently cleaved by γ -glutamyl transpeptidases (GGTs) to yield S-alk(en)yl-L-cysteine.
- S-oxygenation: In the final step, a flavin-containing monooxygenase (FMO) catalyzes the stereospecific oxidation of the sulfur atom to produce the corresponding (+)-S-alk(en)yl-L-cysteine sulfoxide.

This pathway is responsible for producing the necessary precursors, S-propyl-L-cysteine sulfoxide (propiin) and S-allyl-L-cysteine sulfoxide (alliin), for the eventual formation of **allyl propyl disulfide**.









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